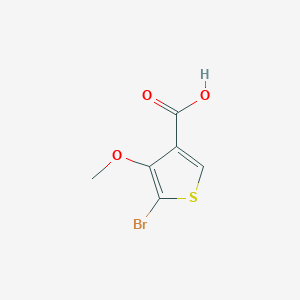
5-Brom-4-Methoxythiophen-3-carbonsäure
Übersicht
Beschreibung
5-Bromo-4-methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H5BrO3S. It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group. This compound is notable for its bromine and methoxy substituents on the thiophene ring, which contribute to its unique chemical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methoxythiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Safety and Hazards
The compound is classified as STOT SE 3 (H335), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Acute Tox. 4 (H302), Acute Tox. 4 (H312), and Acute Tox. 4 (H332) . This means it may cause respiratory irritation, skin irritation, eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-methoxythiophene-3-carboxylic acid is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression .
Mode of Action
It is believed to interact with the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine phosphorylation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
Given its target, it may influence cellular processes regulated by tyrosine phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic acid typically involves the bromination of 4-methoxythiophene-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4-methoxythiophene-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 5-substituted-4-methoxythiophene-3-carboxylic acid derivatives.
Oxidation: Formation of 5-bromo-4-methoxythiophene-3-carboxaldehyde or 5-bromo-4-methoxythiophene-3-carboxylic acid.
Reduction: Formation of 5-bromo-4-methoxythiophene-3-methanol or 5-bromo-4-methoxythiophene-3-carboxaldehyde.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxythiophene-3-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological properties.
5-Bromo-2-thiophenecarboxylic acid: Lacks the methoxy group, leading to variations in chemical behavior and applications.
5-Bromo-4-methylthiophene-3-carboxylic acid: Contains a methyl group instead of a methoxy group, affecting its chemical and physical properties.
Uniqueness
5-Bromo-4-methoxythiophene-3-carboxylic acid is unique due to the presence of both bromine and methoxy substituents on the thiophene ring.
Eigenschaften
IUPAC Name |
5-bromo-4-methoxythiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYIQIDPSRNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380900 | |
| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162848-23-9 | |
| Record name | 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


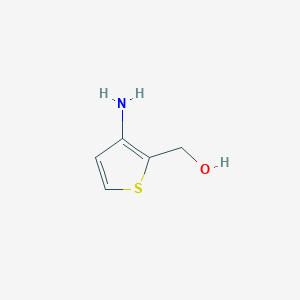
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
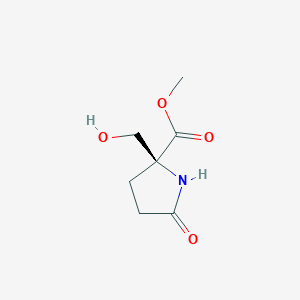
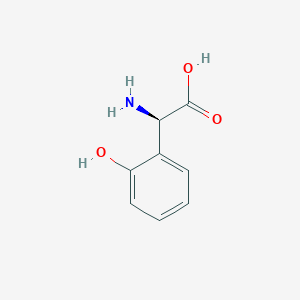
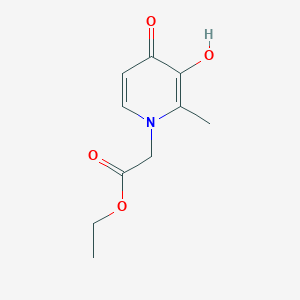
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
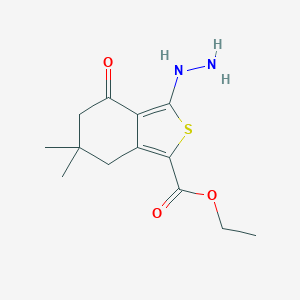
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
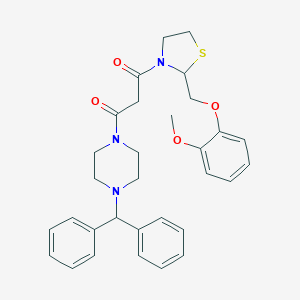
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
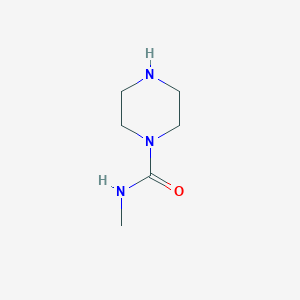
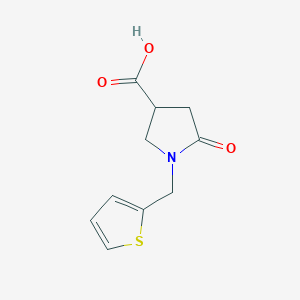
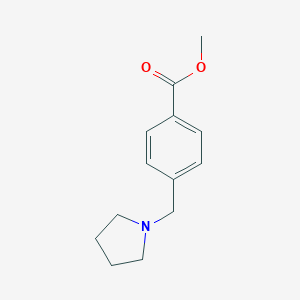
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
